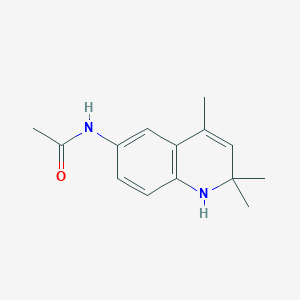
C16H10ClF2N3O2S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- It appears as a pale yellow to yellow solid, soluble in organic solvents but nearly insoluble in water.
- At high temperatures, it decomposes, and it is flammable and unstable.
- The primary application of difenoconazole-alcohol is in controlling fungal diseases on various crops, including wheat, rice, corn, vegetables, and fruits.
- Its mode of action involves inhibiting esterase-like substances in fungal cells, effectively suppressing fungal growth .
Difenoconazole-alcohol: is a broad-spectrum fungicide and plant protectant.
準備方法
- Difenoconazole-alcohol is typically synthesized through chemical processes.
- The specific synthetic route involves reactions such as bromination of phenol and subsequent reactions with hydrazine.
- Oxidation, deprotection, and substitution steps lead to the final product.
- As an organic synthetic pesticide, it possesses some toxicity, so proper personal protective measures are essential during handling.
化学反応の分析
- Difenoconazole-alcohol undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents include hydrazine, bromine, and protective groups.
- Major products formed depend on the specific reaction conditions and substituents.
科学的研究の応用
- In chemistry: Used as a model compound for studying fungicides and their mechanisms.
- In biology: Investigated for its impact on fungal cell membranes and enzymes.
- In medicine: Limited applications, but research explores its potential in antifungal therapies.
- In industry: Widely employed in agriculture for crop protection.
作用機序
- Difenoconazole-alcohol inhibits fungal growth by targeting esterases.
- It disrupts key cellular processes, affecting membrane integrity and enzyme function.
- Molecular targets include fungal enzymes involved in lipid metabolism.
類似化合物との比較
- Difenoconazole-alcohol’s uniqueness lies in its broad-spectrum activity.
- Similar compounds include other triazole-based fungicides like tebuconazole and propiconazole.
Remember that while difenoconazole-alcohol is effective, proper handling and adherence to safety guidelines are crucial.
特性
分子式 |
C16H10ClF2N3O2S |
|---|---|
分子量 |
381.8 g/mol |
IUPAC名 |
2-chloro-5-[3-[(3,5-difluorophenyl)methyl]-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzoic acid |
InChI |
InChI=1S/C16H10ClF2N3O2S/c17-13-2-1-11(7-12(13)15(23)24)22-14(20-21-16(22)25)5-8-3-9(18)6-10(19)4-8/h1-4,6-7H,5H2,(H,21,25)(H,23,24) |
InChIキー |
BOSWDQRBEIQURG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N2C(=NNC2=S)CC3=CC(=CC(=C3)F)F)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(2-chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11045341.png)
![[4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B11045347.png)
![N-{[(4-methoxyphenyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B11045357.png)
![7-(1,3-Benzodioxol-5-ylmethyl)-2-(3-pyridyl)pyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidin-6(7H)-one](/img/structure/B11045372.png)

![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(pyridin-3-yl)benzamide](/img/structure/B11045381.png)
![3-(4-Chlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045383.png)
![5'-Amino-7a-hydroxy-3a-methyl-2,2'-dioxo-1,1',2,2',3a,4,5,6,7,7a-decahydrospiro[indole-3,3'-pyrrole]-4'-carbonitrile](/img/structure/B11045385.png)
![5-{[4-(Pyridin-4-YL)-1H-pyrazol-1-YL]methyl}-N-{[3-(trifluoromethyl)phenyl]methyl}-12-oxazole-3-carboxamide](/img/structure/B11045400.png)
![2-Methyl-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[B]thiophen-4-one 4-(4-nitrophenyl)hydrazone](/img/structure/B11045403.png)
![(E)-N,N-dimethyl-2-{3-[(4-methylphenyl)sulfonyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazin-4-yl}ethenamine](/img/structure/B11045414.png)
![6-Benzoyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B11045418.png)

![5-(4-Nitrophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11045432.png)